1-(Aminoformylmethyl)pyridinium chloride
Overview
Description
1-(Aminoformylmethyl)pyridinium chloride is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40987. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Antihypertensive Agent
1-Amino-4-phenyl pyridinium chloride has been identified as a potential antihypertensive agent due to its ability to deplete noradrenaline in mouse hearts, suggesting its utility in managing hypertension (Brittain et al., 1967). Another study highlighted its effects on the autonomic nervous and cardiovascular systems across various animal species (Cullum et al., 1967).
Chemical Synthesis and Purification
1-(2-Aminoethyl)pyridinium bromide, a related compound, has been used for the rapid and simple purification of benzamides and sulfonamides obtained by solution-phase synthesis, showcasing its significance in chemical synthesis processes (Lei et al., 2006).
Gene Delivery Applications
Pyridinium cationic lipids, which include variants of pyridinium chloride, have been prepared for use as nonviral gene delivery agents. These compounds have shown promising results in transfecting lung carcinoma cells and other malignancies, surpassing some classic formulations (Ilies et al., 2004).
Electochemical Degradation Studies
Research has been conducted on the electrochemical oxidation of pyridinium ionic liquids, including 1-butyl-4-methylpyridinium chloride. The study provided insights into the degradation efficiency and potential environmental impact of these compounds (Pieczyńska et al., 2015).
Potential Inhibitor of Acetylcholinesterase
1-[6-(Acridine-9-carbonyloxy)hexyl]pyridinium chloride was studied as a potential inhibitor of acetylcholinesterase, which is a target in Alzheimer's disease treatment. This highlights its potential application in neurodegenerative disease research (Correia et al., 2006).
Antimicrobial Activities
Quaternary pyridinium compounds, synthesized by condensation reactions involving pyridinium chlorides, have demonstrated significant growth-inhibitory capabilities against various microorganisms, including bacteria and fungi (Suyama et al., 1981).
Synthesis and Catalytic Applications
Sulfonic acid-functionalized pyridinium chloride has been used as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, underlining its importance in facilitating chemical reactions (Zare et al., 2015).
Safety and Hazards
The safety data sheet (SDS) provides information on the basic physicochemical properties of 1-(Aminoformylmethyl)pyridinium chloride . It is advised to handle this compound with care and use it only for research and development, not for medicinal or household purposes . In case of eye contact, it is recommended to flush immediately with plenty of flowing water for 10 to 15 minutes holding eyelids apart .
Future Directions
Pyridinium salts, including 1-(Aminoformylmethyl)pyridinium chloride, have been the subject of extensive research due to their diverse structures and wide range of applications . They have played an intriguing role in many research topics, and their importance in various fields such as materials science and biological issues related to gene delivery has been highlighted . Future research may continue to explore their potential uses and synthesis methods .
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylacetamide;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJBHWDMQIYCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373372 | |
Record name | 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41220-29-5 | |
Record name | 41220-29-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Carbamoylmethyl)pyridinium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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